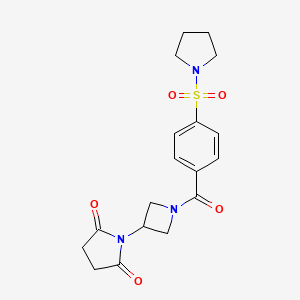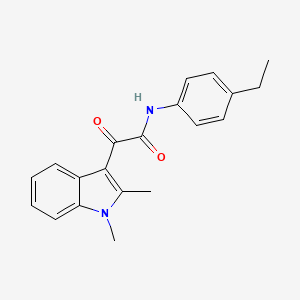
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethylphenyl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethylphenyl)-2-oxoacetamide, also known as DIM-ethylphenylacetamide, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of indole-based compounds and has been found to exhibit promising anticancer and anti-inflammatory properties.
科学的研究の応用
Synthesis and Mode of Action Studies
Research has been conducted on the synthesis of related compounds for studying their metabolism and mode of action. For instance, the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners has been developed to facilitate studies on their metabolism and action mechanisms, offering insights into the environmental behavior and safety of such compounds (Latli & Casida, 1995).
Antifungal and Antimicrobial Activity
Derivatives of similar compounds have been identified as potent antifungal agents against Candida and Aspergillus species, highlighting their potential in developing new antifungal therapies (Bardiot et al., 2015). Moreover, novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives have shown promising antibacterial and antifungal activities, suggesting their applicability in addressing microbial resistance issues (Debnath & Ganguly, 2015).
Potential Antipsychotic Agents
The development of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, offering a novel approach to antipsychotic drug development that may circumvent some of the side effects associated with current treatments (Wise et al., 1987).
Chemical Synthesis and Biological Activities
The chemical synthesis of heterocyclic compounds, including indole derivatives, plays a crucial role in discovering new drugs and understanding biological processes. For example, the novel synthesis of indole derivatives via intramolecular nucleophilic aromatic substitution has been explored, highlighting the importance of synthetic chemistry in medicinal research (Kametani, Ohsawa, & Ihara, 1981).
特性
IUPAC Name |
2-(1,2-dimethylindol-3-yl)-N-(4-ethylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-4-14-9-11-15(12-10-14)21-20(24)19(23)18-13(2)22(3)17-8-6-5-7-16(17)18/h5-12H,4H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGSPLGLTXPFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-dimethyl-1H-indol-3-yl)-N-(4-ethylphenyl)-2-oxoacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

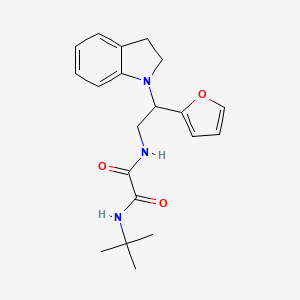
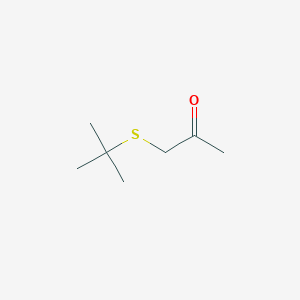
![(2E,4E)-5-[4-(dimethylamino)phenyl]-1-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2,4-pentadien-1-one](/img/structure/B2669350.png)
![1-{[1-(2,5-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2669351.png)
![N-(4-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2669354.png)
![(Z)-methyl 2-(2-((2,2-diphenylacetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2669355.png)
![1-(5-Chloro-2-methoxyphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2669356.png)
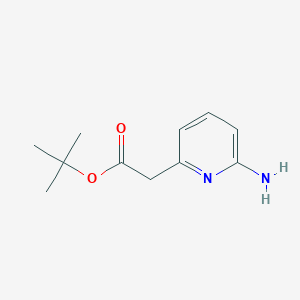
![1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl]pyrrolidin-3-amine](/img/structure/B2669359.png)
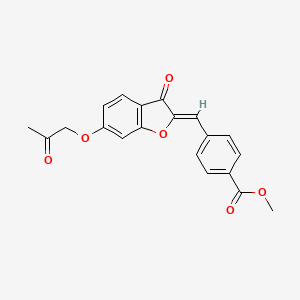
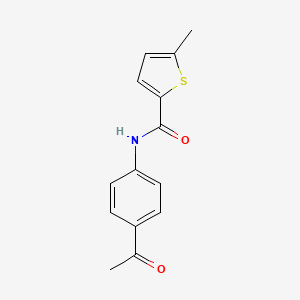
![5-cyclopentyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2669368.png)
![N-(1-cyanocyclopentyl)-3-[(3-hydroxypiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2669369.png)
